(Boc-Cys-OH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(Boc-Cys-OH)2 is a valuable building block for the synthesis of peptides and proteins.

Cysteine protection

The "Boc" (tert-Butyloxycarbonyl) group in (Boc-Cys-OH)2 serves as a protecting group for the cysteine's side chain amino group. This protection allows for selective manipulation of other parts of the peptide sequence during synthesis. Once the desired peptide is assembled, the Boc group can be removed under specific conditions to reveal the reactive amino group of cysteine, enabling further modifications or reactions.

Disulfide bond formation

Cysteine residues play a crucial role in protein structure and function due to their ability to form disulfide bonds. (Boc-Cys-OH)2 can be incorporated into peptide sequences to introduce these essential disulfide bridges, contributing to the correct folding and stability of the final protein.

Other Applications

Beyond peptide synthesis, (Boc-Cys-OH)2 finds applications in other areas of scientific research, including:

Chemical biology

Studies investigating the interactions between small molecules and biological systems may utilize (Boc-Cys-OH)2 to design and synthesize probes containing a cysteine residue for targeted protein labeling.

Material science

(Boc-Cys-OH)2 can be used as a building block in the development of functional materials with specific properties, such as self-assembly or controlled release capabilities, due to the presence of the reactive cysteine group.

The compound (Boc-Cysteine-OH)2, also known as N,N'-di(tert-butoxycarbonyl)-L-cystine, is a derivative of cysteine, an important amino acid known for its thiol group. The chemical formula for this compound is , with a molecular weight of approximately 440.53 g/mol. This compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the cysteine residues, which are crucial for protecting the thiol side chain during various

(Boc-Cys-OH)2 does not have a direct mechanism of action as it's a building block for peptide synthesis. Its significance lies in providing a protected cystine unit that can be incorporated into peptides with controlled reactivity. The disulfide bond formed by the cystine unit can contribute to the overall structure and stability of the final peptide product [].

(Boc-Cys-OH)2 is likely to exhibit similar hazards as other Boc-protected amino acids:

(Boc-Cysteine-OH)2 can undergo several chemical transformations due to its functional groups. Notably, it can participate in:

- Nucleophilic Substitution Reactions: The thiol group can react with electrophiles, allowing for the formation of disulfide bonds or thioether linkages.

- Reduction Reactions: Under reducing conditions, the disulfide bond can be cleaved to regenerate free cysteine residues.

- Peptide Coupling Reactions: The Boc protecting groups can be selectively removed to facilitate the coupling of cysteine into peptides, which is essential in peptide synthesis and protein engineering .

(Boc-Cysteine-OH)2 exhibits biological relevance primarily due to its role in peptide synthesis. Cysteine is known for its participation in the formation of disulfide bridges, which are critical for the structural integrity of proteins. The protection of cysteine residues using Boc groups prevents unwanted reactions during synthesis, thereby enhancing the yield and purity of biologically active peptides. Furthermore, derivatives of cysteine have been studied for their potential antioxidant properties and roles in cellular signaling .

The synthesis of (Boc-Cysteine-OH)2 typically involves the following steps:

- Protection of Cysteine: Cysteine is reacted with tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the Boc-protected cysteine.

- Formation of Disulfide Linkage: Two equivalents of Boc-cysteine are combined under oxidizing conditions to form (Boc-Cysteine-OH)2.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

(Boc-Cysteine-OH)2 has several applications in biochemical research and pharmaceutical development:

- Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and proteins where cysteine residues are required.

- Chemical Biology: Used in studies involving protein modifications and conjugation reactions.

- Drug Development: Its derivatives may have potential therapeutic applications due to their biological activities .

Interaction studies involving (Boc-Cysteine-OH)2 often focus on its reactivity with various electrophiles and its role in forming complexes with metal ions or other biomolecules. These studies are crucial for understanding how cysteine derivatives can influence protein structure and function through modifications such as disulfide bond formation or metal coordination.

Several compounds share structural similarities with (Boc-Cysteine-OH)2, particularly those involving cysteine derivatives or other amino acids with protective groups. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Boc-Alanine | A simple amino acid with a single Boc group | Lacks thiol functionality |

| Boc-Methionine | Contains a thioether instead of a thiol | Important for methylation reactions |

| Boc-Cystine | A dimeric form of cysteine without protecting groups | Forms disulfide bonds readily |

| Fmoc-Cysteine | Another protective group variant used in peptide synthesis | Fmoc allows for different deprotection strategies |

(Boc-Cysteine-OH)2 is unique due to its dual Boc protection which enhances stability during complex synthetic procedures while maintaining the ability to participate in redox reactions characteristic of cysteine .

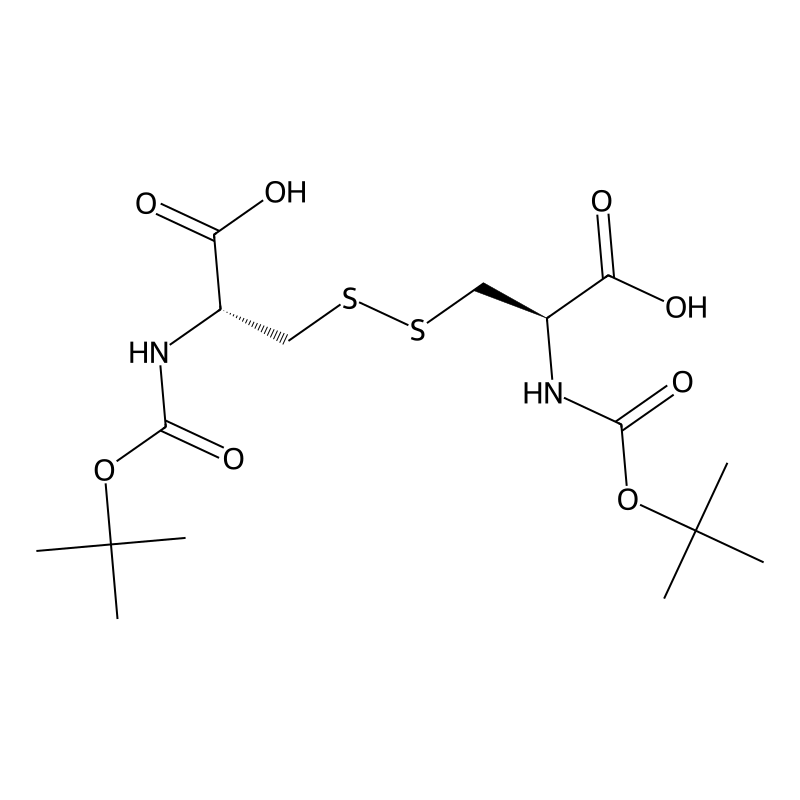

The molecular structure of (Boc-Cys-OH)₂ (Fig. 1) consists of two L-cysteine residues connected by a disulfide bond (–S–S–), with each α-amino group protected by a Boc group. The IUPAC name reflects its stereochemistry:

(2R,2'R)-3,3'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)propanoic acid).

Key structural features:

- Molecular formula: C₁₆H₂₈N₂O₈S₂

- Molecular weight: 440.53 g/mol

- Optical activity: [α]²⁰/D = −120 ± 3° (c = 2% in acetic acid).

Historical Context of Cystine Derivatives in Organic Synthesis

Cystine, the oxidized dimer of cysteine, was first isolated in 1810 by William Hyde Wollaston. The introduction of the Boc group in the 1950s revolutionized peptide synthesis by enabling acid-labile protection of amines. (Boc-Cys-OH)₂ emerged as a solution to challenges in synthesizing disulfide-containing peptides, allowing controlled deprotection and oxidation during SPPS.

The tert-butoxycarbonyl protecting group represents one of the most widely utilized acid-labile protecting groups in organic synthesis, particularly for amino acid protection in peptide chemistry [17]. The introduction of Boc protection onto L-cysteine residues can be accomplished through several well-established methodologies, each offering distinct advantages and limitations based on reaction conditions and substrate requirements.

The most straightforward approach involves the treatment of L-cysteine with di-tert-butyl dicarbonate in the presence of sodium hydroxide under aqueous conditions [17]. This method provides excellent yields ranging from 85-95% and operates under mild conditions at room temperature [15]. The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and subsequent protonation [17].

An alternative strategy employs 4-dimethylaminopyridine as a base in acetonitrile solution, which offers the advantage of anhydrous conditions and typically yields 80-90% of the desired Boc-protected product [17]. This approach is particularly beneficial when moisture-sensitive substrates are involved or when higher purity is required for subsequent synthetic transformations [15].

The on-water reaction methodology has emerged as an environmentally friendly approach, involving simple stirring of L-cysteine and di-tert-butyl dicarbonate in water suspension at ambient temperature [17]. This green chemistry approach achieves yields of 90-98% and eliminates the need for organic solvents, making it attractive for large-scale applications [15].

Sequential protection strategies have been developed for more complex synthetic scenarios, where multi-step protection sequences are employed to achieve high selectivity [5]. These methods, while requiring multiple steps, can provide yields of 56-67% with excellent regioselectivity, particularly when other functional groups require orthogonal protection [5].

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate + sodium hydroxide | Aqueous sodium hydroxide, room temperature | 85-95 | Simple, aqueous conditions | pH control required |

| Di-tert-butyl dicarbonate + 4-dimethylaminopyridine/acetonitrile | 4-Dimethylaminopyridine, acetonitrile | 80-90 | Anhydrous conditions, clean reaction | Requires dry conditions |

| Di-tert-butyl dicarbonate + water (on-water) | Water suspension, ambient temperature | 90-98 | Green chemistry approach | Limited substrate scope |

| Di-tert-butyl dicarbonate + tetrahydrofuran | Tetrahydrofuran, 40°C | 85-92 | Standard organic conditions | Higher temperature needed |

| Sequential protection method | Multi-step protection sequence | 56-67 | High selectivity | Multiple steps |

Oxidative Disulfide Bond Formation Mechanisms

The formation of disulfide bonds from protected cysteine residues represents a critical step in the synthesis of (Boc-Cys-OH)₂ [6]. Multiple oxidative mechanisms have been developed and characterized, each operating through distinct pathways and offering varying degrees of selectivity and efficiency.

Air oxidation represents the most fundamental approach to disulfide bond formation, proceeding through the initial formation of cysteine sulfenic acid intermediates [30]. Under mildly basic conditions (pH 8-9), molecular oxygen serves as the terminal oxidant, with trace metals such as copper(II) catalyzing the oxidation process [30]. The reaction mechanism involves the formation of sulfenic acid intermediates, which subsequently react with nearby cysteine thiols to form intermolecular disulfide bonds [6]. This method typically requires 12-24 hours for completion and achieves yields of 70-90% [33].

Dimethyl sulfoxide-mediated oxidation has emerged as a highly efficient alternative, particularly when employed in combination with hydrogen iodide under acidic conditions [29]. The proposed mechanism involves the formation of a dimethyl sulfoxide-hydrogen iodide adduct, which activates the oxidant toward thiol oxidation [29]. This method achieves excellent yields of 87-95% within 30 minutes to 2 hours, with minimal side reactions observed [29].

Iodine-mediated disulfide formation represents one of the most selective oxidative methods available [31]. The mechanism involves the initial formation of sulfenyl iodide intermediates, followed by nucleophilic attack by a second thiol group to form the disulfide bond [31]. This approach achieves very high yields of 85-98% within 15-30 minutes under mild conditions [31]. The selectivity of iodine-mediated oxidation is particularly advantageous when multiple functional groups are present that could undergo competing oxidation reactions [27].

Silver trifluoromethanesulfonate in combination with dimethyl sulfoxide represents a specialized oxidative system particularly effective for acetamidomethyl-protected cysteine residues [27]. This system operates through initial deprotection of the acetamidomethyl group followed by immediate oxidation of the liberated thiol [27]. The method achieves excellent yields of 90-95% within 30 minutes with no significant side reactions observed [27].

| Oxidant | Conditions | Reaction Time | Yield (%) | Selectivity | Side Reactions |

|---|---|---|---|---|---|

| Molecular oxygen (air) | pH 8-9, room temperature, 24h | 12-24 hours | 70-90 | Moderate | Over-oxidation possible |

| Dimethyl sulfoxide | Dimethyl sulfoxide/hydrogen chloride, room temperature | 30 minutes - 2 hours | 87-95 | High | Minimal |

| Iodine | Iodine/methanol, mild conditions | 15-30 minutes | 85-98 | Very high | Very few |

| Hydrogen peroxide | Dilute hydrogen peroxide, neutral pH | 1-4 hours | 60-85 | Moderate | Hydroxylation possible |

| Silver trifluoromethanesulfonate | Silver trifluoromethanesulfonate/dimethyl sulfoxide system | 30 minutes | 90-95 | Excellent | None reported |

Solid-Phase vs. Solution-Phase Synthesis Approaches

The choice between solid-phase and solution-phase synthesis methodologies for (Boc-Cys-OH)₂ preparation significantly impacts reaction efficiency, purification requirements, and overall synthetic strategy [25]. Each approach presents distinct advantages and limitations that must be carefully considered based on the specific synthetic objectives and scale requirements.

Solid-phase peptide synthesis offers significant advantages in terms of purification simplicity and automation compatibility [4]. The immobilization of the growing peptide chain on a solid support enables facile washing procedures that effectively remove excess reagents and byproducts without the need for complex chromatographic separations [25]. This approach typically achieves yields of 60-85% and is highly amenable to automated synthesis protocols [25]. However, solid-phase synthesis is inherently limited by resin loading capacity, typically ranging from 0.2-1.2 millimoles per gram of resin [25].

Solution-phase synthesis provides superior scalability and often achieves higher yields ranging from 70-95% [25]. The absence of solid support constraints allows for more precise control over reaction conditions and enables the use of higher substrate concentrations [25]. Additionally, solution-phase methods generally require lower reagent costs compared to solid-phase approaches [25]. However, solution-phase synthesis necessitates more complex purification procedures, typically involving multiple chromatographic steps [25].

The selection of synthesis approach also depends on the complexity of the target molecule and the presence of challenging sequences [25]. Solid-phase synthesis excels in the preparation of complex peptides with multiple disulfide bonds, where the pseudo-dilute conditions on the resin surface favor intramolecular cyclization over intermolecular polymerization [4]. Conversely, solution-phase methods are preferred for large-scale production and when precise control over stereochemistry is required [25].

Recent advances in solid-phase methodology have introduced novel approaches such as acid-activated N-chlorosuccinimide for single-step disulfide assembly [11]. This method enables rapid disulfide formation (approximately 15 minutes) directly on the solid support using widely accessible cysteine protecting groups [11]. The approach has proven particularly effective for the synthesis of disulfide-rich peptides such as conotoxins and gomesin [11].

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Advantages |

|---|---|---|---|

| Reaction Scale | Limited by resin capacity | Easily scalable | Easy purification, automation |

| Purification | Simple washing steps | Chromatography required | Better yields, scalability |

| Automation | Highly amenable | Less amenable | |

| Yield | 60-85% | 70-95% | |

| Cost | Higher reagent costs | Lower reagent costs | |

| Time | Faster | Longer | |

| Complexity | Lower | Higher | |

| Resin Loading | 0.2-1.2 mmol/g | Not applicable |

Critical Analysis of Synthetic Protocols from Recent Literature

Contemporary developments in (Boc-Cys-OH)₂ synthesis have introduced several innovative methodologies that address longstanding challenges in disulfide bond formation and cysteine protection [22]. These recent advances demonstrate significant improvements in reaction efficiency, selectivity, and operational simplicity compared to traditional approaches.

Palladium-mediated direct disulfide bond formation represents a paradigm shift in oxidative coupling methodology [19]. This approach employs palladium chemistry in combination with S-acetamidomethyl-cysteine to achieve rapid disulfide bond formation within minutes [19]. The method operates through a one-pot process utilizing palladium and diethyldithiocarbamate, achieving yields of 85-92% [19]. The critical role of the acetamidomethyl protecting group in facilitating disulfide formation through disulfiram generation represents a significant mechanistic insight [19]. However, this methodology is limited by the requirement for specific acetamidomethyl protection, which may not be compatible with all synthetic strategies [19].

The ultraviolet-light and palladium combination strategy has emerged as a revolutionary approach for regioselective ultrafast formation of multiple disulfide bonds [22]. This method enables the one-pot formation of two and three disulfide bonds in various peptides and proteins with yields ranging from 80-95% in less than 30 minutes [22]. The approach demonstrates exceptional versatility in preparing bioactive targets including conotoxin, RANTES, EETI-II, and plectasin peptides [22]. Despite its impressive efficiency, the method exhibits limitations in substrate scope and requires specialized equipment for ultraviolet irradiation [22].

The acid-activated N-chlorosuccinimide methodology represents a conceptually novel approach to disulfide assembly [11]. This single-step method utilizes widely accessible cysteine protecting groups including trityl, acetamidomethyl, and tert-butyl groups with 2% trifluoroacetic acid-activated N-chlorosuccinimide [11]. The method achieves rapid disulfide formation (approximately 15 minutes) with yields of 75-90% and has proven effective for synthesizing complex targets such as conotoxin and gomesin [11]. However, the use of acidic conditions may limit its applicability to acid-sensitive functional groups [11].

Orthogonal protection strategies have been refined to enable sequential disulfide formation in complex peptides [26]. Recent work has demonstrated the synthesis of conotoxins with three disulfide bonds using 4-methoxybenzyl, trityl, and acetamidomethyl protection groups for regionally selective synthesis [26]. This approach yields target products in 20-30% overall yield and demonstrates versatility across different molecular scaffolds [26]. The primary limitation lies in the requirement for multiple sequential steps, which increases synthetic complexity and may reduce overall efficiency [26].

Enzymatic deprotection methods utilizing penicillin amidohydrolase have been explored for selective removal of phenylacetamidomethyl protecting groups [5]. This approach offers orthogonal compatibility with both Boc and Fmoc protection schemes and achieves yields of 60-80% [5]. However, enzyme stability issues and extended reaction times (24 hours) limit the practical applicability of this methodology [5].

| Protocol | Year | Key Innovation | Yield (%) | Reaction Time | Limitations |

|---|---|---|---|---|---|

| Palladium-mediated disulfide formation | 2019 | One-pot Cys(Acm) oxidation | 85-92 | Minutes | Requires Acm protection |

| Ultraviolet-light/Palladium combination | 2021 | Ultrafast multiple disulfide formation | 80-95 | < 30 minutes | Limited to specific substrates |

| Trifluoroacetic acid-activated N-chlorosuccinimide | 2025 | Single-step disulfide assembly | 75-90 | ~ 15 minutes | Acid-sensitive groups affected |

| Orthogonal protection strategy | 2025 | Sequential disulfide formation | 70-85 | 30-60 minutes | Multiple steps required |

| Enzymatic deprotection method | 2014 | Penicillin amidohydrolase use | 60-80 | 24 hours | Enzyme stability issues |

The critical evaluation of these methodologies reveals several key trends in contemporary disulfide synthesis [24]. The emphasis on operational simplicity and reduced reaction times has driven the development of one-pot procedures that minimize purification steps [22]. Additionally, the integration of orthogonal protecting group strategies enables precise control over disulfide connectivity in complex molecular architectures [26]. However, many of these advanced methodologies exhibit substrate specificity limitations and may require specialized equipment or reagents that limit their general applicability [11] [19] [22].

The bis(tert-butoxycarbonyl)-L-cystine compound, systematically named as N,N′-bis(tert-butoxycarbonyl)-L-cystine, exhibits a distinctive crystallographic structure characterized by its dimeric disulfide-bridged architecture [1] [2]. The molecular structure consists of two L-cysteine residues connected through a central disulfide bond, with each amino acid moiety protected by tert-butoxycarbonyl (Boc) groups at the amino termini [1] [3].

The crystallographic analysis reveals that (Boc-Cys-OH)₂ adopts a specific molecular conformation that minimizes steric interactions between the bulky Boc protecting groups while maintaining the integrity of the central disulfide bridge [2]. The compound crystallizes as white to off-white powder crystals with a melting point range of 140-145°C, indicating a well-ordered crystalline structure [1] [2] [4]. The molecular geometry demonstrates characteristic bond lengths and angles consistent with disulfide-containing amino acid derivatives, where the C-S-S-C dihedral angle influences the overall molecular stability and packing arrangement [5].

The crystal packing is stabilized through intermolecular hydrogen bonding networks involving the carboxylic acid groups and the carbamate functionalities of adjacent molecules. The presence of the tert-butoxycarbonyl protecting groups creates a hydrophobic environment around the amino termini, contributing to the overall crystalline stability and influencing the compound's solubility characteristics in different media [6] [4]. The optical activity of [α]₂₀/D -120±3° (c = 2% in acetic acid) confirms the preservation of the L-configuration in both cysteine residues within the crystal lattice [2] [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of (Boc-Cys-OH)₂ in deuterated chloroform displays characteristic signals that confirm the molecular structure and symmetry of the compound [7] [8] [4]. The most prominent signal appears as a singlet at δ 1.43 ppm, integrating for eighteen protons, corresponding to the methyl groups of the two tert-butoxycarbonyl protecting groups [7] [8]. The α-protons adjacent to the carboxylic acid groups manifest as multiplets around δ 4.60 ppm, integrating for two protons each, while the methylene protons adjacent to the disulfide bridge appear as complex multiplets in the region δ 2.98 ppm, integrating for four protons total [7] [4].

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [7] [8]. The characteristic signals include the tert-butyl methyl carbons at δ 28.4 ppm, the quaternary carbon of the Boc protecting group at δ 80.2 ppm, the carbamate carbonyl carbon at δ 155.6 ppm, and the carboxylic acid carbonyl carbon at δ 170.7 ppm [7] [8]. These spectroscopic data confirm the structural integrity and purity of the synthesized compound, with signal patterns consistent with the expected C₂ symmetry of the molecule.

Infrared Spectroscopy

Infrared spectroscopic analysis of (Boc-Cys-OH)₂ reveals characteristic absorption bands that provide insight into the functional groups present in the molecule [8] [9]. The spectrum exhibits distinct carbonyl stretching vibrations, with the carboxylic acid C=O stretch appearing around 1750 cm⁻¹ and the carbamate C=O stretch observed at approximately 1680 cm⁻¹ [8] [9]. The N-H stretching vibrations of the carbamate groups appear as broad absorption bands in the region 3300-3500 cm⁻¹, while the C-S stretching vibrations characteristic of the disulfide bridge are observed in the 700-800 cm⁻¹ region [8] [10].

Attenuated total reflectance infrared spectroscopy provides additional structural confirmation through solid-state measurements, showing the characteristic carboxyl and carbamate C=O stretches along with N-H bending vibrations [8] [10]. The spectroscopic fingerprint region below 1500 cm⁻¹ displays multiple absorption bands corresponding to various C-C, C-N, and C-O stretching and bending modes that are characteristic of the tert-butoxycarbonyl-protected amino acid structure.

Mass Spectrometry

Electrospray ionization mass spectrometry in positive ion mode confirms the molecular identity of (Boc-Cys-OH)₂ through the observation of the protonated molecular ion [M + H]⁺ at m/z 441.5, which corresponds exactly to the calculated molecular weight of 440.53 g/mol plus one proton [2] [7]. The mass spectrometric fragmentation pattern provides additional structural information, with characteristic loss of tert-butoxycarbonyl groups (loss of 100 mass units) and formation of fragment ions corresponding to the individual cysteine residues and their derivatives [2] [7].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of (Boc-Cys-OH)₂ demonstrate a pronounced preference for organic solvents over aqueous media, which is consistent with the hydrophobic nature of the tert-butoxycarbonyl protecting groups [6] [4] [11]. In polar protic organic solvents such as acetone and ethanol, the compound exhibits good solubility, facilitating its use in various synthetic applications and purification procedures [6] [4] [11]. The solubility in ethanol is particularly noteworthy, as this solvent is commonly employed for recrystallization and optical rotation measurements [2] [4].

Methanol provides slightly lower solubility compared to ethanol and acetone, requiring gentle heating or sonication for complete dissolution in some cases [11] [12]. Dimethyl sulfoxide represents an important polar aprotic solvent option, though the compound shows only slight solubility that can be enhanced through sonication [11] [12]. Acetic acid demonstrates sparingly soluble characteristics, which is significant given its use as a solvent for optical rotation measurements [11].

In aqueous media, (Boc-Cys-OH)₂ exhibits very limited solubility, which can be attributed to the hydrophobic nature of the tert-butoxycarbonyl protecting groups and the overall molecular architecture [13]. This limited aqueous solubility necessitates the use of organic co-solvents or specific formulation strategies when aqueous compatibility is required for biological or analytical applications. The compound shows moderate solubility in dichloromethane and tetrahydrofuran, providing additional options for synthetic manipulations and chromatographic separations [7] [14].

Thermal Stability and Decomposition Pathways

The thermal stability of (Boc-Cys-OH)₂ is characterized by a well-defined melting point in the range of 140-145°C, beyond which thermal decomposition processes begin to occur [1] [2] [4] [15]. Thermogravimetric analysis and differential scanning calorimetry studies reveal that the compound exhibits heat sensitivity, with decomposition onset temperatures occurring shortly after the melting transition [15] [16]. The primary thermal decomposition pathways involve the cleavage of the tert-butoxycarbonyl protecting groups, which typically occurs through a decarboxylation mechanism yielding carbon dioxide, isobutylene, and the corresponding amino acid derivatives [17] [16] [18].

The disulfide bond represents another thermally labile component of the molecule, with potential for reduction or rearrangement reactions at elevated temperatures [16] [19]. Studies on related amino acid derivatives and disulfide-containing compounds indicate that thermal stress can lead to various decomposition products, including cyclic dipeptides, volatile organic compounds, and polymeric residues [20] [16] [21]. The thermal decomposition of cysteine-containing compounds specifically has been shown to produce hydrogen sulfide, carbon dioxide, water, and various sulfur-containing organic fragments [16].

Storage recommendations for (Boc-Cys-OH)₂ emphasize refrigerated conditions (2-8°C) in sealed containers under inert atmosphere to minimize thermal degradation and oxidative processes [22] [2] [23]. The compound exhibits both air sensitivity and heat sensitivity, requiring careful handling to maintain chemical integrity during storage and manipulation [22] [2] [23]. Under proper storage conditions, the compound demonstrates chemical stability and can be preserved for extended periods without significant decomposition [24].